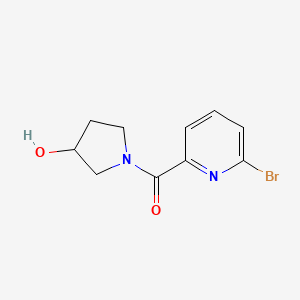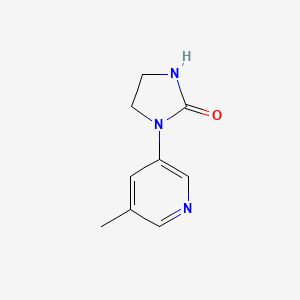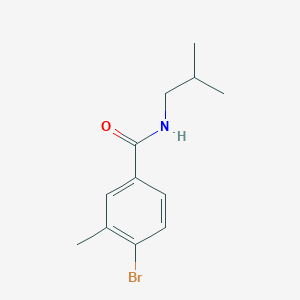
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-
Overview
Description
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide is Sortase A , a transpeptidase enzyme . This enzyme plays a crucial role in the virulence of Gram-positive bacteria, making it an attractive target for the development of new antimicrobial agents .
Mode of Action
2-Hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide acts as an inhibitor of Sortase A . It interacts with the enzyme, preventing it from performing its function in the bacterial cell wall synthesis process . This disruption in the normal functioning of the bacteria can lead to its inability to form biofilms, which are essential for bacterial survival and virulence .
Biochemical Pathways
By inhibiting Sortase A, 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide affects the biochemical pathways involved in the formation of biofilms . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix. They play a significant role in bacterial infections, particularly those associated with implanted medical devices .
Result of Action
The inhibition of Sortase A by 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide results in a significant reduction in biofilm formation . This can lead to a decrease in bacterial virulence, making the bacteria more susceptible to the immune system and other antimicrobial treatments .
Biochemical Analysis
Biochemical Properties
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a potential inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens . The compound interacts with the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction necessary for bacterial cell wall synthesis. This interaction is primarily through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Cellular Effects
The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- on various cell types and cellular processes are profound. In bacterial cells, the inhibition of sortase A transpeptidase by this compound leads to a disruption in cell wall synthesis, resulting in cell lysis and death . In mammalian cells, the compound has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate the expression of genes related to inflammation and immune defense, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of sortase A transpeptidase, inhibiting its enzymatic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound may also interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating immune responses in mammalian cells .
Dosage Effects in Animal Models
The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is involved in metabolic pathways related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller, more excretable molecules. This metabolism can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities .
Transport and Distribution
Within cells and tissues, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its hydrophobicity and ability to cross cell membranes .
Subcellular Localization
The subcellular localization of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may also influence its localization and activity by directing it to specific cellular compartments .
Properties
IUPAC Name |
2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRAHLCXWWBGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)


![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)




![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)
![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)
![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)
